molecular formula C19H25N3O2 B2976069 2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 1241534-96-2

2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B2976069
CAS No.: 1241534-96-2
M. Wt: 327.428
InChI Key: VARYAWXENLIPJM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an amide group (-CONH2), a propargyl group (HC≡C-CH2-), and a pyrrolidine ring (a five-membered ring with one nitrogen atom). These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolidine ring, followed by the addition of the propargyl group and the amide group. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triple bond in the propargyl group could introduce some rigidity into the molecule, while the pyrrolidine ring could provide some flexibility. The amide group could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The propargyl group could undergo addition reactions, the amide group could participate in condensation or hydrolysis reactions, and the pyrrolidine ring could undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. For example, the amide group could interact with proteins or enzymes through hydrogen bonding, while the propargyl group could react with certain biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-10-21(14-17-8-6-16(2)7-9-17)15-18(23)20-13-19(24)22-11-4-5-12-22/h1,6-9H,4-5,10-15H2,2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARYAWXENLIPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC(=O)NCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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